

# Application Notes and Protocols for Preclinical Dose-Response Studies of Tigapotide (PCK3145)

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |            |
|----------------|------------|
| Compound Name: | Tigapotide |
| Cat. No.:      | B15581151  |

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical dose-response characteristics of **Tigapotide** (also known as PCK3145), a synthetic 15-mer peptide derived from the prostate secretory protein (PSP-94). **Tigapotide** has been investigated for its potential as a therapeutic agent in prostate cancer, demonstrating anti-tumor, anti-metastatic, and anti-angiogenic properties in preclinical models.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

## Mechanism of Action

**Tigapotide** exerts its anti-cancer effects through multiple mechanisms. It is a signal transduction inhibitor that has been shown to induce apoptosis in cancer cells.[\[1\]](#)[\[2\]](#)[\[3\]](#) Additionally, it interferes with the vascular endothelial growth factor (VEGF) signaling pathway, thereby inhibiting angiogenesis.[\[5\]](#) Studies have also indicated its role in preventing the metastatic process by affecting matrix metalloproteinase-9 (MMP-9) levels.

## Signaling Pathway of Tigapotide's Anti-Angiogenic Activity

The following diagram illustrates the proposed signaling pathway for the anti-angiogenic effects of **Tigapotide**.



[Click to download full resolution via product page](#)

Caption: Proposed mechanism of **Tigapotide**'s anti-angiogenic effect.

## Quantitative Data Summary

The following tables summarize the quantitative data from preclinical dose-response studies of **Tigapotide**.

**Table 1: In Vivo Efficacy of Tigapotide in a Rat Prostate Cancer Model**

| Animal Model                               | Treatment           | Dose (µg/kg/day) | Duration      | Key Findings                                                         | Reference |
|--------------------------------------------|---------------------|------------------|---------------|----------------------------------------------------------------------|-----------|
| Male Copenhagen Rats with Mat Ly Lu Tumors | Continuous Infusion | 1, 10, 100       | 15 days       | Dose-dependent decrease in tumor volume.                             | [1][2]    |
| Male Copenhagen Rats with Mat Ly Lu Tumors | Continuous Infusion | 100              | 10 days       | Reduced skeletal tumor burden and delayed hind-limb paralysis.       | [1][2]    |
| Syngeneic Rat Prostate Cancer Model        | Not Specified       | Not Specified    | Not Specified | Decreased CD31 expression (a marker of tumor vessel density) by 43%. | [5]       |

**Table 2: In Vitro Efficacy of Tigapotide**

| Cell Line                                      | Assay                              | Key Findings                                                                     | Reference |
|------------------------------------------------|------------------------------------|----------------------------------------------------------------------------------|-----------|
| Human Umbilical Vein Endothelial Cells (HUVEC) | ERK Phosphorylation Assay          | Dose-dependent antagonism of VEGF-induced ERK phosphorylation.                   | [5]       |
| Human Umbilical Vein Endothelial Cells (HUVEC) | VEGFR-2 Phosphorylation Assay      | Dose-dependent antagonism of VEGF-induced VEGFR-2 phosphorylation.               | [5]       |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Tube Formation Assay               | Inhibition of in vitro endothelial cell tubulogenesis.                           | [5]       |
| PC-3, MCF-7, HT-29                             | Proliferation and Apoptosis Assays | Dose- and time-dependent inhibition of proliferation and induction of apoptosis. | [6]       |

**Table 3: Non-Clinical Toxicology of Tigapotide**

| Species  | Administration Route | Dose                | Duration | Results                        |
|----------|----------------------|---------------------|----------|--------------------------------|
| Mice     | Intravenous          | Up to 450 mg/kg/day | 28 days  | No clear evidence of toxicity. |
| Primates | Intravenous          | Up to 25 mg/kg/day  | 28 days  | No clear evidence of toxicity. |

## Experimental Protocols

### Protocol 1: In Vivo Anti-Tumor Efficacy Study

This protocol describes the methodology for evaluating the anti-tumor efficacy of **Tigapotide** in a rat model of prostate cancer.[1][2]

**1. Animal Model:**

- Syngeneic male Copenhagen rats.

**2. Tumor Cell Line:**

- Rat prostate cancer Mat Ly Lu cells, potentially overexpressing parathyroid hormone-related protein (PThrP).

**3. Experimental Workflow:**[Click to download full resolution via product page](#)

Caption: Workflow for in vivo anti-tumor efficacy studies.

**4. Detailed Steps:**

- Tumor Cell Inoculation:
  - For primary tumor studies, inoculate Mat Ly Lu cells subcutaneously into the right flank of the rats.[1][2]
  - For skeletal metastasis studies, inject Mat Ly Lu cells into the left ventricle via intracardiac injection.[1][2]
- Treatment:
  - Administer **Tigapotide** at doses of 1, 10, and 100 µg/kg/day via continuous infusion for 15 days.[1][2] A vehicle-only group should be included as a control.
- Efficacy Assessment:
  - Measure primary tumor volume regularly.
  - Monitor animals for the development of hind-limb paralysis as an indicator of skeletal metastases.[1][2]
  - At the end of the study, collect blood to measure plasma calcium and PTHrP levels.[1][2]
  - Perform bone histomorphometry to assess skeletal tumor burden.[2]
  - Conduct a TUNEL assay on tumor sections to evaluate apoptosis.[1]

## Protocol 2: In Vitro Anti-Angiogenesis Assays

This protocol outlines the methods to assess the anti-angiogenic properties of **Tigapotide** in vitro.[5]

### 1. Cell Line:

- Human Umbilical Vein Endothelial Cells (HUVEC).

### 2. Assays:

- VEGFR-2 and ERK Phosphorylation Assay:

- Culture HUVECs to near confluence.
- Pre-treat cells with varying concentrations of **Tigapotide**.
- Stimulate the cells with VEGF.
- Lyse the cells and perform Western blotting to detect phosphorylated and total VEGFR-2 and ERK.
- Endothelial Cell Tube Formation Assay:
  - Coat a 96-well plate with Matrigel.
  - Seed HUVECs onto the Matrigel-coated plate.
  - Treat the cells with different concentrations of **Tigapotide** in the presence of VEGF.
  - Incubate for an appropriate time to allow for tube formation.
  - Visualize and quantify the tube-like structures using a microscope.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. A synthetic 15-mer peptide (PCK3145) derived from prostate secretory protein can reduce tumor growth, experimental skeletal metastases, and malignancy-associated hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 4. Prostate secretory protein of 94 amino acids (PSP-94) and its peptide (PCK3145) as potential therapeutic modalities for prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A prostate secretory protein94-derived synthetic peptide PCK3145 inhibits VEGF signalling in endothelial cells: implication in tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PCK3145 inhibits proliferation and induces apoptosis in breast and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Preclinical Dose-Response Studies of Tigapotide (PCK3145)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15581151#tigapotide-dose-response-studies-in-preclinical-models]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)